Dimethylpropiothetin

Catalog No.
S574715
CAS No.
7314-30-9
M.F
(CH3)2S(+)CH2CH2COO(−)
C5H10O2S
M. Wt
134.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylpropiothetin

CAS Number

7314-30-9

Product Name

Dimethylpropiothetin

IUPAC Name

3-dimethylsulfoniopropanoate

Molecular Formula

(CH3)2S(+)CH2CH2COO(−)
C5H10O2S

Molecular Weight

134.2 g/mol

InChI

InChI=1S/C5H10O2S/c1-8(2)4-3-5(6)7/h3-4H2,1-2H3

InChI Key

DFPOZTRSOAQFIK-UHFFFAOYSA-N

SMILES

C[S+](C)CCC(=O)[O-]

Synonyms

(2-carboxyethyl)dimethylsulfonium chloride, 3-dimethylsulfoniopropionate, beta-dimethylsulfoniopropionate, beta-DMSP, dimethyl-beta-propiothetin, dimethyl-beta-propiothetin chloride, dimethyl-propiothetin, dimethylpropiothetin, dimethylpropiothetin chloride, dimethylpropiothetin hydrochloride, dimethylsulfoniopropionate, dimethylsulfoniopropionate chloride, DMPT, S,S-dimethyl-beta-propiothetin, S-dimethylsulfonium propionic acid, sulfonium, (2-carboxyethyl)dimethyl-, chloride (1:1)

Canonical SMILES

C[S+](C)CCC(=O)[O-]

Description

The exact mass of the compound Dimethylpropiothetin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfonium Compounds - Supplementary Records. It belongs to the ontological category of sulfonium betaine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dimethylpropiothetin (DMPT) in Marine Research

Dimethylpropiothetin (DMPT), also known as dimethylsulfoniopropionate (DMSP), is a sulfur-containing compound found abundantly in marine phytoplankton []. Due to its prevalence in the ocean, researchers have been studying DMPT's role in marine ecosystems for many years. Here are some key areas of scientific research on DMPT:

  • Climate Change

    DMPT plays a role in the global sulfur cycle, which is linked to climate regulation. Marine phytoplankton release DMPT into the ocean, and some of it is converted to dimethylsulfoxide (DMSO) which can be further oxidized to form cloud condensation nuclei (CCN) in the atmosphere. These CCN can influence cloud formation and properties, potentially impacting climate [].

  • Marine Food Web

    DMPT serves as a source of sulfur and carbon for many marine organisms, including bacteria and some grazers. Understanding how these organisms utilize DMPT helps researchers map out the complex food webs within the ocean [].

  • Climate Feedback Mechanisms

    Recent research suggests that DMPT production by phytoplankton may increase under conditions of ocean acidification, a consequence of climate change. This could lead to complex feedback mechanisms in the climate system, warranting further investigation [].

Dimethylpropiothetin is a sulfonium betaine with the chemical formula C₅H₁₀O₂S. It is derived from 3-dimethylsulfoniopropionic acid through deprotonation of the carboxy group, resulting in a compound that plays a significant role in various biochemical processes, particularly in marine ecosystems. Dimethylpropiothetin is known for its involvement in the biosynthesis of dimethyl sulfide, a compound that contributes to the sulfur cycle and has implications for climate regulation and atmospheric chemistry .

The primary chemical reaction involving dimethylpropiothetin is catalyzed by the enzyme dimethylpropiothetin dethiomethylase (EC 4.4.1.3). This enzyme catalyzes the cleavage of dimethylpropiothetin into dimethyl sulfide and acrylate. The reaction can be summarized as follows:

Dimethylpropiothetindimethylpropiothetin dethiomethylaseDimethyl sulfide+Acrylate\text{Dimethylpropiothetin}\xrightarrow{\text{dimethylpropiothetin dethiomethylase}}\text{Dimethyl sulfide}+\text{Acrylate}

This enzymatic reaction is crucial for understanding sulfur metabolism in marine organisms and contributes to the production of dimethyl sulfide, which has significant ecological effects .

Dimethylpropiothetin exhibits biological activity primarily through its role as a precursor to dimethyl sulfide. Dimethyl sulfide is known to influence cloud formation and climate regulation by participating in atmospheric chemistry. Additionally, dimethylpropiothetin has been shown to inhibit fatty acid synthase activity, indicating potential applications in metabolic studies and therapeutic interventions . Its presence in marine algae suggests a role in the marine sulfur cycle, influencing both microbial communities and larger ecological interactions .

Dimethylpropiothetin can be synthesized through several methods, including:

  • Chemical Synthesis: This involves the deprotonation of 3-dimethylsulfoniopropionic acid using appropriate bases.
  • Biological Synthesis: Marine organisms such as certain algae produce dimethylpropiothetin naturally as part of their metabolic pathways.

The choice of synthesis method often depends on the desired purity and yield of the compound for research or industrial applications .

Dimethylpropiothetin has several applications, including:

  • Ecological Research: It serves as a model compound for studying sulfur metabolism in marine environments.
  • Agriculture: Its role in inhibiting fatty acid synthase may provide insights for developing agricultural biostimulants or herbicides.
  • Climate Studies: As a precursor to dimethyl sulfide, it is significant in studies related to climate change and atmospheric science .

Several compounds share structural or functional similarities with dimethylpropiothetin. These include:

Compound NameChemical FormulaKey Characteristics
3-Dimethylsulfoniopropionic AcidC₅H₁₁O₂SPrecursor to dimethylpropiothetin; involved in sulfur metabolism.
Dimethyl SulfideC₂H₆SProduct of dimethylpropiothetin; significant in atmospheric chemistry.
AcrylateC₃H₄OByproduct of the enzymatic reaction involving dimethylpropiothetin; used in polymerization processes.

Uniqueness of Dimethylpropiothetin: Unlike its counterparts, dimethylpropiothetin serves as both a substrate for enzymatic reactions and an important player in sulfur cycling within marine ecosystems. Its dual role enhances its significance compared to other similar compounds .

XLogP3

1

UNII

C884XA7QGG

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

MeSH Pharmacological Classification

Anti-Ulcer Agents

Pictograms

Irritant

Irritant

Other CAS

7314-30-9

Wikipedia

Dimethylsulfoniopropionate

Dates

Modify: 2023-07-17

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